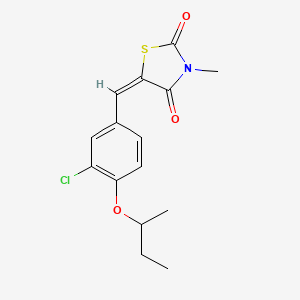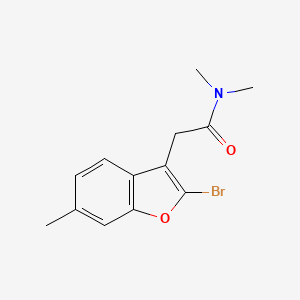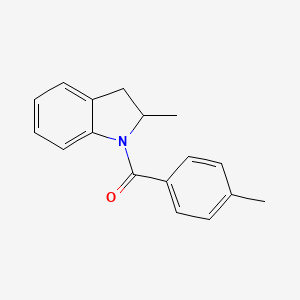
1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MSV, is a chemical compound that has been gaining popularity in scientific research due to its unique properties. MSV is a piperidine derivative that has been found to exhibit potent analgesic and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to act as a selective mu opioid receptor antagonist. This compound has been shown to bind to the mu opioid receptor with high affinity and to inhibit the binding of other mu opioid receptor ligands. This results in the inhibition of the downstream signaling pathways that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have minimal side effects and to be well-tolerated. This compound has been found to be effective in reducing pain and inflammation in a variety of different conditions, including neuropathic pain, inflammatory bowel disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is a selective mu opioid receptor antagonist, which makes it a useful tool for studying the role of the mu opioid receptor in pain and inflammation. This compound has also been shown to have minimal side effects and to be well-tolerated, which makes it a promising therapeutic agent for the treatment of pain and inflammation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for 1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine research. One area of interest is the development of this compound analogs that have improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in other conditions, such as cancer and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other opioid receptors.
Métodos De Síntesis
1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be synthesized using a multi-step process that involves the reaction of mesitylene with chlorosulfonic acid to produce mesitylsulfonyl chloride. This intermediate is then reacted with piperidine and pyrrolidine to produce this compound. The purity of this compound can be improved through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-(mesitylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to have a wide range of scientific research applications. It has been used as a tool to study the role of the mu opioid receptor in pain and inflammation. This compound has also been shown to have potential as a therapeutic agent for the treatment of neuropathic pain, inflammatory bowel disease, and cancer.
Propiedades
IUPAC Name |
pyrrolidin-1-yl-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14-11-15(2)18(16(3)12-14)25(23,24)21-10-6-7-17(13-21)19(22)20-8-4-5-9-20/h11-12,17H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNWPLKLWASBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5353597.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isopropyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353604.png)

![N-(tert-butyl)-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5353626.png)

![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5353635.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5353639.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5353641.png)
![2-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinamide](/img/structure/B5353645.png)


![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)

